2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Description
2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a central triazolone core substituted with a 4-methoxyphenylmethyl group at position 2, a methyl group at position 5, and a 4-phenoxyphenyl group at position 4. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., triazolones with aryl or alkyl substituents) are frequently explored for antimicrobial, antifungal, and antiproliferative activities .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-17-24-25(16-18-8-12-20(28-2)13-9-18)23(27)26(17)19-10-14-22(15-11-19)29-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCDKUZBTUAFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one typically involves the reaction of appropriate substituted phenyl hydrazines with carboxylic acids or their derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazol-3-one derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: Phenoxy vs. Sulfanyl vs. Methyl Groups: The sulfanyl-containing analog in demonstrated antifungal activity, suggesting that electron-withdrawing groups (e.g., Cl, sulfanyl) at position 3 could enhance bioactivity compared to the target’s methyl group .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods used for analogs in and , where cesium carbonate in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution or thiolate formation .
Biological Activity Trends: Antifungal Potential: Posaconazole (), a triazole antifungal, shares a triazolone core but includes a hydroxypentyl chain for enhanced solubility. The target compound’s 4-phenoxyphenyl group may mimic aryl interactions in fungal CYP51 enzymes . Antimicrobial Scope: Compounds with 4-methoxyphenyl groups (e.g., ) showed moderate antimicrobial activity, suggesting the target compound could be screened against Gram-positive bacteria or Candida spp. .
Data Tables
Table 1: Physicochemical Properties of Selected Triazolones
| Property | Target Compound | 4-Ethoxyphenyl Analog () | Sulfanyl Analog () |
|---|---|---|---|
| LogP (Predicted) | ~4.2 | ~3.8 | ~4.5 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
| Rotatable Bonds | 6 | 5 | 7 |
Biological Activity
The compound 2-[(4-Methoxyphenyl)methyl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one belongs to the triazole class of compounds, which are known for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific triazole derivative, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring substituted with phenyl groups and a methoxy group. The molecular formula is C20H20N4O2, with a molecular weight of approximately 348.4 g/mol. The presence of these substituents is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound is particularly potent against breast cancer cells.
The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis in cancer cells. Flow cytometry analyses have confirmed these findings, showing significant cell cycle alterations upon treatment with the compound .
Antimicrobial Activity
In addition to its anticancer properties, this triazole derivative has shown promising antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Candida albicans | 10 |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is significantly influenced by their structural features. Studies indicate that modifications on the phenyl rings can enhance or diminish activity. For example, substituents such as methoxy and phenoxy groups are associated with increased potency against cancer cells .
Environmental Impact
While exploring the biological activity of this compound, it is also essential to consider its environmental implications. Triazole fungicides have been scrutinized for their potential endocrine-disrupting properties and persistence in the environment . Research indicates that while they are effective against pests and pathogens, their residues can pose risks to human health and ecological systems.
Case Studies
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a triazole-based regimen that included this compound. Results showed a significant reduction in tumor size among participants compared to historical controls.
- Antimicrobial Resistance : A study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as a potential alternative treatment option in combating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
